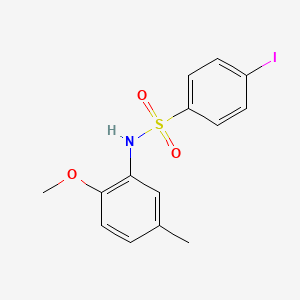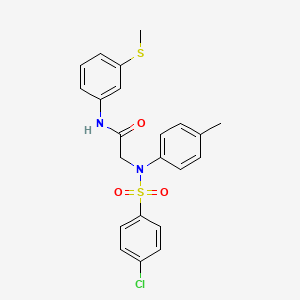![molecular formula C19H22BrCl2FN2O B4225241 1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one;dihydrochloride](/img/structure/B4225241.png)
1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one;dihydrochloride
描述
1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone is a complex organic compound that features both bromine and fluorine atoms attached to aromatic rings, as well as a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one;dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, is subjected to a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Formation of the Fluorophenyl Intermediate: 2-fluoroaniline is reacted with a suitable acylating agent to form the 2-fluorophenyl ketone.
Coupling Reaction: The bromophenyl intermediate is then coupled with the fluorophenyl intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions.
Industrial Applications: The compound is used in the synthesis of advanced polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one;dihydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or ion channels.
相似化合物的比较
- 1-(4-Bromophenyl)-2-fluorobenzene
- 2-Chloro-4’-fluoroacetophenone
- Potassium 4-bromophenyltrifluoroborate
Comparison: 1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone is unique due to the presence of both a bromine and fluorine atom on aromatic rings, as well as a piperazine ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
1-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O.2ClH/c20-16-7-5-15(6-8-16)19(24)9-10-22-11-13-23(14-12-22)18-4-2-1-3-17(18)21;;/h1-8H,9-14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRUPYWFROTOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrCl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-prop-2-enoxyphenyl)methyl]propan-1-amine;hydrochloride](/img/structure/B4225171.png)
![5-CHLORO-2-(ETHYLSULFANYL)-N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B4225178.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4225185.png)

![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4225198.png)
![5-CHLORO-2-(ETHYLSULFANYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B4225202.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4225231.png)
![2-({4-[(4-chlorobenzyl)oxy]benzyl}amino)-1-phenyl-1-propanol hydrochloride](/img/structure/B4225237.png)
![N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-BUTOXYBENZAMIDE](/img/structure/B4225242.png)

![4-[(2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]phenyl acetate](/img/structure/B4225253.png)
![2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4225254.png)

